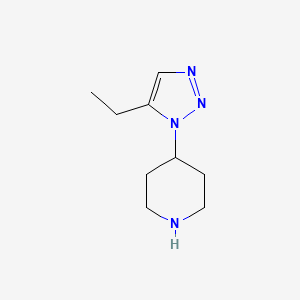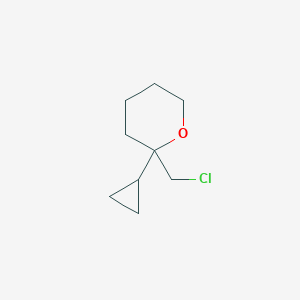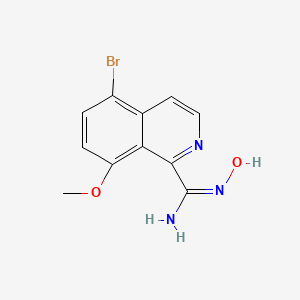
(E)-5-Bromo-N'-hydroxy-8-methoxyisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-Bromo-N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to an isoquinoline backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Bromo-N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 8-methoxyisoquinoline, followed by the introduction of the hydroxy and carboximidamide groups through a series of reactions involving reagents such as hydroxylamine and cyanogen bromide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Bromo-N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution of the bromine atom can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-5-Bromo-N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-5-Bromo-N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or modulating protein-protein interactions, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-methoxyisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile in certain applications.
N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
8-Methoxyisoquinoline: A simpler structure that serves as a precursor for the synthesis of more complex derivatives.
Uniqueness
(E)-5-Bromo-N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C11H10BrN3O2 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
5-bromo-N'-hydroxy-8-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-8-3-2-7(12)6-4-5-14-10(9(6)8)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |
InChI Key |
UDNNVEXBJIWUJJ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C2C(=C(C=C1)Br)C=CN=C2/C(=N\O)/N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CN=C2C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


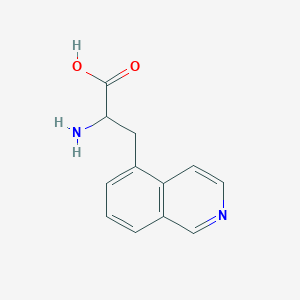
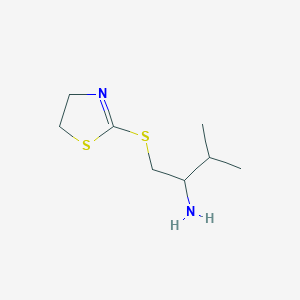
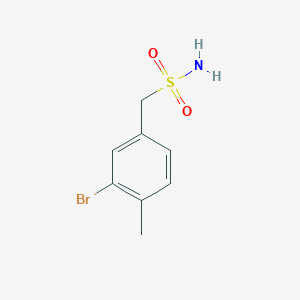
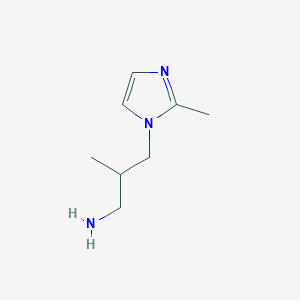

![Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate](/img/structure/B15259970.png)
![5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15259975.png)
![Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15259980.png)
